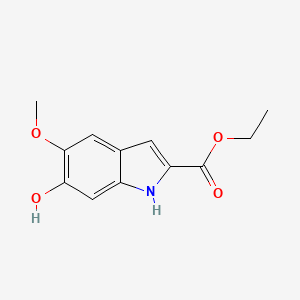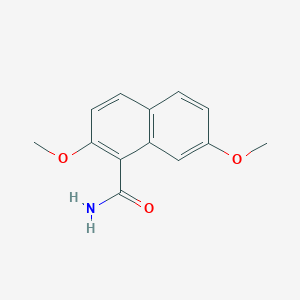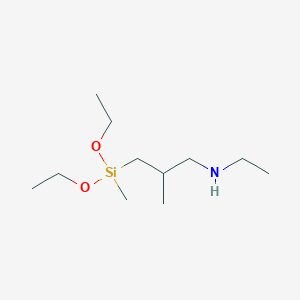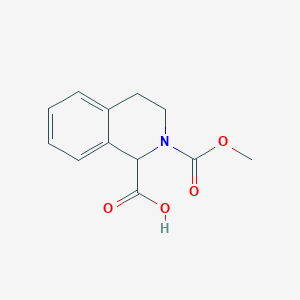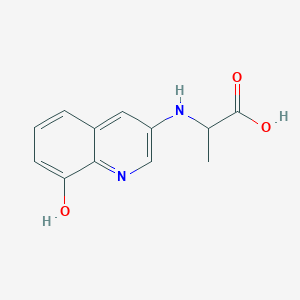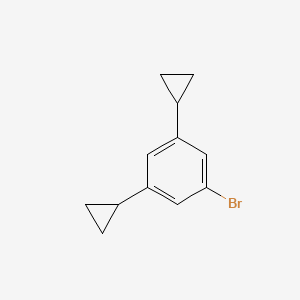
1-Bromo-3,5-dicyclopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,5-dicyclopropylbenzene is an organic compound with the molecular formula C12H13Br. It is a derivative of benzene, where two cyclopropyl groups are attached to the benzene ring at the 3 and 5 positions, and a bromine atom is attached at the 1 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-dicyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dicyclopropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the 1 position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-Bromo-3,5-dicyclopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or alkyl derivatives of this compound.
Nucleophilic Substitution: Products include hydroxyl or alkoxy derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclopropyl-substituted benzene derivatives.
科学的研究の応用
1-Bromo-3,5-dicyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-3,5-dicyclopropylbenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyclopropyl groups can influence the compound’s reactivity and stability by introducing steric and electronic effects. These interactions can affect the compound’s behavior in different chemical and biological environments.
類似化合物との比較
1-Bromo-3,5-dicyclopropylbenzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of cyclopropyl groups, leading to different reactivity and applications.
1-Bromo-3,5-diisopropylbenzene: Contains isopropyl groups, which also influence its chemical properties and uses.
1-Bromo-3,5-difluorobenzene: Fluorine atoms provide different electronic effects compared to cyclopropyl groups.
The uniqueness of this compound lies in the presence of cyclopropyl groups, which impart distinct steric and electronic characteristics, making it valuable for specific synthetic and research applications.
特性
分子式 |
C12H13Br |
|---|---|
分子量 |
237.13 g/mol |
IUPAC名 |
1-bromo-3,5-dicyclopropylbenzene |
InChI |
InChI=1S/C12H13Br/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2 |
InChIキー |
QXDMZLBFSCWASD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=CC(=C2)Br)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11876161.png)
![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)
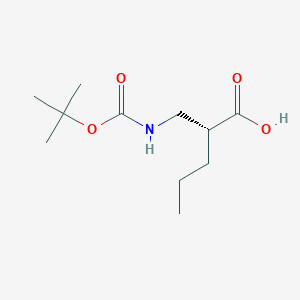
![2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876178.png)
